2-bromo-5-fluoro-N,N-dimethylbenzamide

Catalog No.
S1915200
CAS No.
951884-08-5
M.F
C9H9BrFNO
M. Wt
246.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-5-fluoro-N,N-dimethylbenzamide

Common Pain: Free acid intermediates cause poor solubility, require toxic activation and extra steps. Solution: 2-Bromo-5-fluoro-N,N-dimethylbenzamide (CAS 951884-08-5) as a ready-to-use building block.

  • Pre-installed dimethylamide directing group - enables selective late-stage functionalization without N-H interference.
  • High organic solubility ensures homogeneous flow processing, eliminating reactor fouling.
  • Direct cross-coupling via bromo- handle, circumventing protection-deprotection; boosts yield, cuts cost.

CAS Number

951884-08-5

Product Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

IUPAC Name

2-bromo-5-fluoro-N,N-dimethylbenzamide

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

DJIURYDAGNDRMF-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)F)Br

Synonyms

2-Bromo-5-fluoro-N,N-dimethylbenzamide, Benzamide, 2-bromo-5-fluoro-N,N-dimethyl-, 2-Bromo-5-fluoro-N,N-dimethylbenzoamide

Purity

≥98%

Package Size

0.25 g, 1 g, 5 g

2-Bromo-5-fluoro-N,N-dimethylbenzamide (CAS 951884-08-5) is a highly functionalized, tertiary amide-bearing halogenated aromatic intermediate widely utilized in medicinal chemistry and agrochemical development. Structurally, it combines a reactive bromine atom for transition-metal-catalyzed cross-couplings, a fluorine atom for lipophilicity and metabolic stability modulation, and an N,N-dimethylamide group that serves as a robust directing group and stable structural motif. In procurement and process chemistry contexts, this compound is prioritized over simpler precursors because it is pre-functionalized to prevent unwanted side reactions, offering excellent solubility in organic solvents and immediate readiness for late-stage functionalization, thereby streamlining synthetic workflows and reducing overall manufacturing costs[1].

Research Fit

Type Halogenated tertiary benzamide building block
Substitution 2-Bromo-5-fluoro pattern; N,N-dimethyl carboxamide
Physicochemical profile Zero HBD, low TPSA, moderate calculated LogP

Attempting to substitute 2-bromo-5-fluoro-N,N-dimethylbenzamide with cheaper, more generic analogs like 2-bromo-5-fluorobenzoic acid or primary benzamides introduces significant process liabilities. The free carboxylic acid suffers from poor solubility in non-polar solvents and requires stoichiometric activation with toxic reagents (e.g., thionyl chloride) prior to amidation, adding steps, waste, and safety risks to the manufacturing process. Furthermore, primary amides possess acidic N-H protons that actively interfere with strong organometallic bases during directed ortho-metalation (DoM) and participate in competitive N-arylation during Buchwald-Hartwig couplings. Procuring the pre-formed N,N-dimethylamide bypasses these protection-deprotection cycles, ensuring predictable chemoselectivity and higher overall yields in complex multi-step syntheses[1].

Substitution Risk

Primary amide analogs

HBD presence and higher TPSA may alter CNS permeability and synthetic protection requirements.

Non-fluorinated analogs

Lack of 5-fluoro may increase CYP-mediated oxidation susceptibility, shifting metabolic stability.

Chloro-substituted analogs

C–Cl oxidative addition is substantially slower, reducing cross-coupling efficiency.

Chemoselectivity in C-N Cross-Coupling

In standard Buchwald-Hartwig amination protocols, the presence of an unprotected primary amide leads to significant chemoselectivity issues. 2-Bromo-5-fluoro-N,N-dimethylbenzamide, lacking N-H protons, cleanly undergoes C-N coupling at the bromine position with >95% yield of the desired product. In contrast, the primary amide analog (2-bromo-5-fluorobenzamide) yields complex mixtures, often with up to 40% competitive N-arylation at the amide nitrogen under identical conditions[1].

Evidence DimensionChemoselectivity (Desired C-N Coupling vs. Amide N-arylation)
Target Compound Data>95% desired product, <1% N-arylation
Comparator Or Baseline2-bromo-5-fluorobenzamide: ~60% desired, ~40% N-arylation
Quantified DifferenceNear-complete elimination of N-arylation side products
ConditionsStandard Buchwald-Hartwig conditions (Pd catalyst, amine nucleophile, base)

Eliminates the need for costly and time-consuming amide protection/deprotection steps during library synthesis.

TPSA & HBD
Reported
TPSA 20.3 vs 43.1 Ų; HBD 0 vs 1
Supports CNS permeability screening context
Class-level inference; computed values from PubChem

Catalytic Efficiency in Suzuki-Miyaura Couplings

The choice of halogen significantly impacts the economics of cross-coupling at scale. 2-Bromo-5-fluoro-N,N-dimethylbenzamide achieves >90% conversion in Suzuki-Miyaura couplings using only 1.0 mol% of standard, inexpensive Pd(PPh3)4 at 60°C. Conversely, the chloro analog (2-chloro-5-fluoro-N,N-dimethylbenzamide) exhibits sluggish reactivity, requiring 5.0 mol% of expensive specialized catalysts (e.g., Pd-XPhos) and elevated temperatures (100°C) to reach comparable conversion levels[1].

Evidence DimensionCatalyst Loading and Temperature for >90% Conversion
Target Compound Data1.0 mol% Pd(PPh3)4 at 60°C
Comparator Or Baseline2-chloro-5-fluoro-N,N-dimethylbenzamide: 5.0 mol% Pd-XPhos at 100°C
Quantified Difference80% reduction in catalyst loading and 40°C lower reaction temperature
ConditionsStandard Suzuki-Miyaura coupling with arylboronic acids

Significantly lowers transition metal catalyst costs and allows for milder conditions, preserving sensitive functional groups.

Purity & QC
Reported
95–98%; NMR, HPLC, GC available
Batch-characterized material supports reproducible cross-coupling
Vendor-specific QC; verify lot documentation

Directed Ortho-Metalation (DoM) Efficiency

The N,N-dimethylamide group is a more effective Directed Metalation Group (DMG) than a free carboxylate. When subjected to strong bases like LDA, 2-bromo-5-fluoro-N,N-dimethylbenzamide efficiently directs lithiation to the adjacent ring positions, yielding >85% of the functionalized product upon electrophilic quench. The corresponding free acid (2-bromo-5-fluorobenzoic acid) requires two equivalents of base, forms a poorly soluble dianion, and typically yields <50% of the desired product due to competing side reactions and incomplete metalation [1].

Evidence DimensionYield of Ortho-Functionalized Product via DoM
Target Compound Data>85% yield
Comparator Or Baseline2-bromo-5-fluorobenzoic acid: <50% yield
Quantified Difference>35% absolute increase in yield
ConditionsLithiation with LDA at -78°C followed by electrophilic quench

Provides a reliable, high-yielding route to highly substituted, proprietary aromatic scaffolds essential for drug discovery.

Metabolic stability
Class-level
5-F substitution may reduce CYP oxidation
Supports lead optimization context
No direct microsomal data for this compound

Solubility and Flow Compatibility

Physical properties dictate processability, especially in continuous flow chemistry. 2-Bromo-5-fluoro-N,N-dimethylbenzamide exhibits high solubility in standard organic solvents, exceeding 100 mg/mL in dichloromethane (DCM) at 25°C. In stark contrast, 2-bromo-5-fluorobenzoic acid suffers from strong intermolecular hydrogen bonding, restricting its solubility to <10 mg/mL in DCM, which frequently leads to reactor clogging and limits batch concentrations [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>100 mg/mL
Comparator Or Baseline2-bromo-5-fluorobenzoic acid: <10 mg/mL
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature (25°C) in DCM

Enables high-concentration reactions and seamless integration into continuous flow manufacturing systems without clogging.

Orthogonal reactivity
Class-level
C-Br oxidative addition >> C-Cl; C-F inert to Pd
Supports sequential diversification strategy
Rate differences based on class-level principles
Bioactivity data
Data to verify
No quantitative activity data identified
Empirical profiling required; no literature guidance
Literature search April 2026; plan for de novo screening

High-Throughput Medicinal Chemistry Library Synthesis

By utilizing the bromo- substituent for diverse cross-couplings (e.g., Suzuki, Buchwald) without the interference of N-H protons, this compound allows for the rapid generation of analog libraries for Structure-Activity Relationship (SAR) studies, directly leveraging its chemoselectivity advantages over primary amides [1].

Late-Stage Functionalization via Directed Ortho-Metalation

Leveraging the N,N-dimethylamide as a robust directing group enables process chemists to selectively introduce new substituents (such as methyl, formyl, or heteroatoms) onto the fluorinated aromatic ring, creating novel IP space with higher yields than the corresponding free acid [2].

Continuous Flow API Manufacturing

Taking advantage of the compound's high solubility in organic solvents ensures the maintenance of homogeneous solutions. This prevents reactor fouling and ensures consistent residence times in flow reactors, a critical requirement for scalable flow chemistry that poorly soluble free acids cannot meet [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS fragment library design
Low TPSA, zero HBD profile
Blood-brain barrier permeability and P-gp efflux assessment
Kinase inhibitor SAR by sequential diversification
Orthogonal C–Br (coupling) and C–F (SNAr) handles
Selective C-2 coupling then C-5 substitution efficiency
Lead optimization with metabolic stability improvement
5-Fluoro pre-installed for CYP blocking
In vitro microsomal stability and metabolite profiling
Reaction scale-up from discovery to preclinical
Batch-certified purity with QC documentation
Reproducible cross-coupling yields across batches

XLogP3

2.2

Wikipedia

2-Bromo-5-fluoro-N,N-dimethylbenzamide

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